CD44, keratinocyte
Description
Significance of CD44 in Cutaneous Biology
In cutaneous biology, CD44 is recognized for its involvement in cell adhesion, migration, and signal transduction, largely mediated through its binding to hyaluronan, a major component of the extracellular matrix enriched in the skin. researchgate.netnih.govmdpi.commedis-awards.comuef.fi The interaction between HA and CD44 allows for the formation of a pericellular matrix around keratinocytes, which is important for regulating keratinocyte differentiation and the development of the skin barrier. researchgate.netmdpi.com Studies using CD44-deficient mice have demonstrated defects in epidermal permeability barrier homeostasis, epidermal thinning, and decreased keratinocyte differentiation, highlighting the critical role of CD44 in maintaining normal skin function. nih.govnih.gov Furthermore, CD44 is expressed on basal keratinocytes, including a sub-population with high proliferative potential and resistance to UV-induced apoptosis, suggesting its involvement in the maintenance of epidermal stem cells and tissue repair. plos.org
Overview of Keratinocyte Functions in Epidermal Structure and Renewal
Keratinocytes are the principal cells responsible for forming the stratified layers of the epidermis: the stratum basale, stratum spinosum, stratum granulosum, stratum lucidum (in thick skin), and stratum corneum. explorationpub.com Originating from the basal layer, keratinocytes undergo a tightly regulated program of proliferation and differentiation as they migrate upwards towards the skin surface. explorationpub.com This process culminates in the formation of the stratum corneum, a layer of flattened, enucleated cells rich in keratin (B1170402) filaments that provides the main barrier function of the skin. explorationpub.com Keratinocytes are also involved in immune responses and wound healing, secreting cytokines and chemokines that modulate inflammation and facilitate tissue repair. explorationpub.com The continuous balance between keratinocyte proliferation, differentiation, and shedding is essential for maintaining epidermal structure and facilitating its constant renewal.
Historical Perspectives in CD44 Research within Keratinocytes
Early research into CD44 (initially identified by various names, including extracellular matrix receptor III and Hermes antigen) recognized it as a cell surface glycoprotein (B1211001) involved in cell-cell interactions and adhesion. rupress.orggenecards.orguniprot.org Its homology to link protein, a hyaluronan-binding protein, suggested its role as a hyaluronan receptor. glycoforum.gr.jp Studies in the late 20th century began to specifically investigate CD44 expression and function in epithelial tissues, including the epidermis. rupress.orgglycoforum.gr.jpglycoforum.gr.jp The identification of different CD44 isoforms resulting from alternative splicing added complexity to understanding its diverse roles. rupress.orgplos.org Research using transgenic mouse models with selective suppression of CD44 in keratinocytes provided crucial early evidence that CD44 is vital for regulating keratinocyte proliferation and maintaining local hyaluronate homeostasis in the skin. glycoforum.gr.jpresearchgate.netscilit.com These historical studies laid the groundwork for the current understanding of CD44 as a key player in epidermal biology and homeostasis.
Detailed research findings have further elucidated the mechanisms by which CD44 influences keratinocyte behavior. For instance, the interaction of HA with CD44 on keratinocytes has been shown to induce growth, survival, and migration, accelerating the epidermal rejuvenation process. researchgate.net This interaction also favors the formation and release of lamellar bodies, which are crucial for maintaining skin hydration and barrier function. researchgate.net CD44 deficiency has been linked to reduced HA staining and thinning of the epidermis in mouse models. researchgate.netnih.gov Furthermore, CD44 downregulation inhibits HA-mediated keratinocyte differentiation and affects lipid synthesis and secretion, impacting permeability barrier homeostasis. researchgate.netnih.gov
Research has also explored the differential effects of various agents on CD44 transcript expression in cultured human keratinocytes, including epidermal growth factor, hydrogen peroxide, phorbol (B1677699) 12-myristate 13-acetate, retinoic acid, calcium, and fetal calf serum, indicating complex regulatory mechanisms for CD44 isoforms. plos.org
The interaction between HA and CD44 triggers intracellular signaling pathways, including those involving RhoGTPases (RhoA and Rac1), which regulate cytoskeletal reorganization and cell migration. nih.govfrontiersin.org Large HA polymers interacting with CD44 can promote Rac-signaling, influencing normal keratinocyte differentiation and survival, while small HA fragments may stimulate RhoA activation and signaling pathways associated with proliferation and inflammation. nih.govfrontiersin.org
Studies have also identified CD44 as a novel interacting partner of Aquaporin 5 (AQP5) in keratinocytes, suggesting a potential role for this interaction in regulating intercellular adhesion, migration, and the actin cytoskeleton in the epidermis. morressier.com
The expression of keratinocyte differentiation markers, such as involucrin (B1238512) and filaggrin, is significantly reduced in the skin of CD44 knockdown or knockout mice compared to wild-type mice, further supporting the role of CD44 in normal epidermal differentiation. nih.govmedis-awards.com
The following table summarizes some key research findings regarding CD44 in keratinocytes:
| Research Finding | Associated Keratinocyte Function(s) | Reference(s) |
| HA-CD44 interaction induces growth, survival, and migration | Epidermal rejuvenation | researchgate.net |
| HA-CD44 binding stimulates lamellar body formation and secretion | Skin hydration, barrier function | researchgate.net |
| CD44 deficiency leads to reduced HA staining and epidermal thinning | Epidermal structure | researchgate.netnih.gov |
| CD44 downregulation inhibits HA-mediated differentiation | Keratinocyte differentiation, barrier function | researchgate.netnih.gov |
| CD44 interacts with AQP5 | Intercellular adhesion, migration, actin cytoskeleton | morressier.com |
| CD44 expression on α6 integrinhigh+ basal keratinocytes | Proliferative potential, resistance to UV apoptosis | plos.org |
| HA-CD44 interaction activates RhoGTPase signaling (RhoA, Rac1) | Cell migration, cytoskeletal reorganization | nih.govfrontiersin.org |
| Large HA-CD44 promotes Rac-signaling | Differentiation, DNA repair, keratinocyte survival | frontiersin.org |
| Small HA-CD44 stimulates RhoA activation | Proliferation, inflammation | frontiersin.org |
| Reduced involucrin and filaggrin in CD44 knockout mice | Keratinocyte differentiation | nih.govmedis-awards.com |
| CD44 regulates keratinocyte proliferation and HA homeostasis (transgenic mice) | Epidermal homeostasis, proliferation, HA metabolism | researchgate.netscilit.com |
Properties
CAS No. |
147276-42-4 |
|---|---|
Molecular Formula |
C13H9NO4 |
Synonyms |
CD44, keratinocyte |
Origin of Product |
United States |
Molecular Architecture and Diversity of Cd44 in Keratinocytes
Gene Structure and Transcriptional Complexity
The human CD44 gene is located on the short arm of chromosome 11 and comprises 19 exons. plos.orgnih.govfrontiersin.orgfrontiersin.org These exons are categorized into constant and variant exons. The constant exons (exons 1-5 and 16-20 in mice, 1-5 and 16-19 in humans) encode the standard form of CD44 (CD44s), which includes the N-terminal ligand-binding domain, transmembrane domain, and cytoplasmic tail. nih.govfrontiersin.orgencyclopedia.pubmdpi.com The remaining exons (exons 6-15 in mice, 7-15 in humans), referred to as variant exons (v1-v10), can be differentially included in the mature mRNA through alternative splicing. nih.govfrontiersin.orgencyclopedia.pubmdpi.com
CD44 Standard (CD44s) Isoform Expression
The CD44 standard (CD44s) isoform is the smallest and most widely expressed form of CD44. nih.govthermofisher.comencyclopedia.pubmdpi.com It is composed of the sequences encoded by the constant exons and lacks any variant exon insertions. encyclopedia.pubmdpi.com CD44s is expressed in a broad range of tissues, including the epidermis, and is present in both proliferating and terminally differentiating keratinocytes. nih.govbiologists.com
CD44 Variant (CD44v) Isoform Generation via Alternative Splicing
CD44 variant (CD44v) isoforms are generated by the inclusion of one or more of the variant exons into the standard CD44 transcript. thermofisher.comencyclopedia.pubmdpi.combiovendor.com This alternative splicing occurs between the N-terminal and transmembrane domains, specifically between constant exons 5 and 16 (or 6 and 17 depending on the numbering convention). encyclopedia.pubmdpi.com The inclusion of variant exons results in a diverse array of CD44 isoforms with altered extracellular domains, influencing their interactions with ligands and other molecules. thermofisher.comtandfonline.com Theoretically, alternative splicing of the variant exons could generate a large number of different CD44 isoforms, although only a subset are typically expressed in a tissue-specific and context-dependent manner. plos.orgencyclopedia.pubpreprints.org
Keratinocytes are known to express several CD44 variant isoforms. Studies have identified the presence of isoforms containing various combinations of variant exons in human epidermis and cultured keratinocytes. plos.orgbiologists.com Specific variant exon combinations frequently observed in keratinocytes include CD44v3-v10 and CD44v8-v10. frontiersin.orgbiologists.combiovendor.compreprints.orgoup.com
| CD44 Variant Isoform | Included Variant Exons | Expression in Keratinocytes | References |
| CD44s | None | Yes | nih.govbiologists.com |
| CD44v2-v10 | v2, v3, v4, v5, v6, v7, v8, v9, v10 | Yes | biologists.com |
| CD44v3-v10 | v3, v4, v5, v6, v7, v8, v9, v10 | Yes | frontiersin.orgbiologists.combiovendor.compreprints.orgoup.com |
| CD44v4-v10 | v4, v5, v6, v7, v8, v9, v10 | Yes | biologists.com |
| CD44v6-v10 | v6, v7, v8, v9, v10 | Yes | biologists.com |
| CD44v8-v10 | v8, v9, v10 | Yes | biologists.combiovendor.compreprints.orgoup.com |
The inclusion of specific variant exons can confer distinct functional properties to the CD44 molecule. For instance, isoforms containing exon v3 have been implicated in the presentation of heparin-binding growth factors. tandfonline.compreprints.org CD44v3-v10 has been shown to mediate keratinocyte cell-cell adhesion via a hyaluronan-dependent mechanism. plos.org CD44v8-v10, also known as epithelial CD44, is preferentially expressed on epithelial cells, including keratinocytes. biovendor.compreprints.orgoup.com
The alternative splicing of CD44 transcripts in keratinocytes is a tightly regulated process. This regulation contributes to the tissue-specific and differentiation-dependent expression of CD44 isoforms. plos.orgbiologists.com Studies suggest the involvement of cell-type specific trans-acting factors that influence the inclusion of variant exons. embopress.org For example, cell fusion experiments involving human keratinocytes and rat fibroblasts have provided evidence for dominant mechanisms that promote variant-exon inclusion, suggesting the presence of such regulatory factors in keratinocytes. embopress.org The expression levels of CD44 mRNAs, including both standard and variant isoforms, can decrease when keratinocytes undergo terminal differentiation. biologists.com
Identification and Characterization of Specific Variant Exons (e.g., v3-v10, v8-v10)
Post-Translational Modifications and Structural Heterogeneity
Beyond alternative splicing, the structural diversity and functional complexity of CD44 in keratinocytes are further enhanced by extensive post-translational modifications. plos.orgresearchgate.netresearchgate.netnih.gov CD44 is a proteoglycan and glycoprotein (B1211001), meaning it can be modified by the addition of glycosaminoglycan (GAG) chains and various glycosylations. nih.govplos.orgresearchgate.netnih.gov
These modifications occur on both the standard and variant regions of the CD44 core protein. plos.orgresearchgate.net Potential N- and O-linked glycosylation sites are present on CD44, and the inclusion of alternatively spliced exons can introduce additional glycosylation sites, further increasing structural heterogeneity. plos.orgresearchgate.netcore.ac.uk The addition of GAG side chains, such as heparan sulfate (B86663) or chondroitin (B13769445)/dermatan sulfate, to the CD44 core protein has significant functional consequences. nih.govplos.orgresearchgate.netnih.gov Keratinocytes have been shown to express forms of CD44 that are labeled with [35S]sulphate, indicating the presence of sulfated GAG side chains. biologists.com Specifically, a heparan-sulfate modified form of CD44, termed CD44E, has been identified in human keratinocytes, containing additional amino acids in the extracellular domain. nih.govuniprot.org
These post-translational modifications contribute to the observed range of molecular weights for CD44 isoforms, which can vary from the standard 80-90 kDa form to much larger variants exceeding 200 kDa, particularly due to heavy glycosylation and GAG attachment. thermofisher.combiovendor.comoup.com The specific pattern of glycosylation and GAGylation can influence CD44's affinity for its ligands, such as hyaluronan, and modulate its interactions with the extracellular matrix and other cell surface molecules. plos.orgresearchgate.netnih.govresearchgate.net
Glycosylation Patterns (N- and O-linked) and Functional Implications
CD44 undergoes extensive N- and O-linked glycosylation, contributing to its structural and functional heterogeneity. nih.govresearchgate.netrupress.orgglycoforum.gr.jp Five conserved N-glycosylation consensus sites are located within the amino-terminal extracellular domain of CD44. frontiersin.org The majority of O-linked glycosylation is thought to occur in the membrane-proximal stem-like region. glycoforum.gr.jp
Glycosylation can significantly influence the ability of CD44 to bind its primary ligand, hyaluronan (HA). rupress.orgglycoforum.gr.jp Studies suggest that both N- and O-linked oligosaccharides can play a positive role in HA-binding function. rupress.orgsemanticscholar.org However, the effects of glycosylation on HA binding can be complex and cell-type dependent. glycoforum.gr.jp For example, reduced N-glycosylation can sometimes increase HA binding. glycoforum.gr.jp The presence of terminal sialic acid residues on N-linked glycans may negatively regulate HA binding, as their removal can enhance it. glycoforum.gr.jp O-linked glycosylation has also been shown to modify CD44 adhesion to hyaluronate in certain cell types. nih.gov
Data regarding the impact of specific glycosylation patterns on CD44 function in keratinocytes is crucial for understanding its role in epidermal biology. While general principles of CD44 glycosylation are established, the precise patterns and their functional consequences specifically in keratinocytes require further detailed investigation.
Glycosaminoglycanation (Heparan Sulfate, Chondroitin Sulfate) and Core Protein Modification
CD44 can be modified by the addition of glycosaminoglycans (GAGs), primarily heparan sulfate (HS) and chondroitin sulfate (CS), resulting in proteoglycan-like variants. nih.govnih.govfrontiersin.orgresearchgate.netnih.gov Keratinocytes express these proteoglycan forms of CD44. nih.govrupress.org
GAG assembly typically occurs at serine-glycine (SG) motifs within the protein core. nih.gov In CD44, the SGSG motif in the v3 alternative exon is identified as the only HS assembly site and is also modified with CS. nih.gov This suggests that the presence of the v3 exon is critical for GAG modification of CD44. nih.govnih.gov
The addition of GAG chains, such as CS and HS, to the CD44 core protein can significantly modify its function. frontiersin.org CS modification of CD44 has been implicated in promoting cell motility and binding to extracellular matrix components like type I collagen and fibronectin. frontiersin.org HS modified CD44v3 isoforms have been shown to bind growth factors, suggesting a role in presenting these factors at the cell surface. nih.govfrontiersin.org
Keratan sulfate (KS) modification has also been observed on CD44 in certain cell types, and this can influence HA binding. frontiersin.orgcapes.gov.br
The core protein sequence, particularly the presence of specific variant exons, dictates the potential sites for GAG attachment. rupress.orgnih.gov For instance, the CD44E core protein expressed in keratinocytes contains a unique set of potential attachment sites for various glycosylations and GAGs. rupress.org
Here is a summary of GAG modification sites on CD44:
| GAG Type | CD44 Exon/Motif | Functional Implications |
| Heparan Sulfate | v3 (SGSG motif) | Growth factor binding, potential role in cytoskeleton interaction. nih.govfrontiersin.orgnih.gov |
| Chondroitin Sulfate | v3 (SGSG motif), Exon E5 | Promotes cell motility, binding to collagen and fibronectin. frontiersin.orgnih.gov |
| Keratan Sulfate | Not specified | Modulates adhesion to hyaluronan. frontiersin.orgcapes.gov.br |
Phosphorylation of CD44 Cytoplasmic Domain
The cytoplasmic tail of CD44 is highly conserved and contains motifs capable of interacting with cytoskeletal and signaling proteins. ijbs.comnih.govglycoforum.gr.jp This domain can be phosphorylated, primarily on serine residues. nih.govbiologists.com
Phosphorylation of the CD44 cytoplasmic domain is a crucial post-translational modification that regulates its interaction with intracellular proteins, particularly ERM (ezrin/radixin/moesin) proteins and merlin, which link CD44 to the actin cytoskeleton. ijbs.comnih.govglycoforum.gr.jpbiologists.comd-nb.info
Specific phosphorylation sites have been identified, such as Ser325. nih.govbiologists.com Phosphorylation of Ser325 by Ca2+/calmodulin-dependent protein kinase II (CaMKII) has been reported and is thought to be involved in the association of CD44 with activated ERM proteins. biologists.com This interaction is important for linking CD44 to the actin cytoskeleton and is implicated in processes like cell migration. biologists.com
Conversely, dephosphorylation of Ser325 and phosphorylation of other residues, such as Ser291, can lead to the disengagement of ERM proteins and loss of cytoskeletal association. biologists.com This highlights the dynamic regulation of CD44-cytoskeleton interactions through phosphorylation.
In human epidermal keratinocytes, treatment with IL-1β has been shown to reduce Ser325 phosphorylation, promoting CD44 homomeric complexes and cytoskeletal association through ezrin binding, which enhances monocyte retention on keratinocytes. nih.gov This indicates cell type- and context-specific roles for CD44 cytoplasmic tail phosphorylation in regulating cytoskeletal association and cellular functions. nih.gov
The phosphorylation status of the cytoplasmic domain can also influence CD44 shedding. mdpi.com Dephosphorylation of a membrane-proximal serine residue (Ser291) has been found to be essential for ectodomain cleavage mediated by PKC. mdpi.com
Proteolytic Cleavage and Shedding of CD44 Fragments
CD44 undergoes proteolytic cleavage, a process that releases soluble fragments from the cell surface (shedding) and can generate intracellular fragments. frontiersin.orgnih.govfrontiersin.orgnih.govnih.govsemanticscholar.org This sequential cleavage is an irreversible post-translational modification that impacts cell-cell communication and signaling. mdpi.com
The initial cleavage, or shedding, of the extracellular domain is mediated by membrane-associated metalloproteases, including ADAM10, ADAM17, and MT1-MMP (MMP14), as well as meprin β. mdpi.comnih.govnih.gov This process releases a soluble form of CD44 (solCD44) into the extracellular environment. nih.govsemanticscholar.org Shedding can be triggered by various stimuli, including phorbol (B1677699) esters, calcium ionophores, cytokines, and bacterial/leukocyte-derived proteinases. nih.govsemanticscholar.org Ligand binding, such as antibody cross-linking, can also induce shedding. semanticscholar.org
Following ectodomain shedding, the remaining membrane-associated fragment can undergo further intramembranous cleavage. mdpi.comfrontiersin.orgnih.govnih.gov This second cleavage is mediated by the presenilin-1/γ-secretase complex and occurs within the transmembrane domain. mdpi.comfrontiersin.orgnih.govnih.gov This process releases the CD44 intracellular domain (CD44-ICD) into the cytoplasm. mdpi.comfrontiersin.orgnih.govnih.gov
The CD44-ICD can then translocate to the nucleus, where it can act as a transcriptional regulator, influencing the expression of target genes, including CD44 itself. ijbs.comd-nb.infomdpi.comfrontiersin.orgnih.govnih.gov This nuclear translocation of CD44-ICD represents a mechanism for CD44 to directly participate in intracellular signaling and gene regulation. mdpi.comfrontiersin.orgnih.govnih.gov
Proteolytic cleavage and shedding of CD44 are thought to be functionally important processes that regulate CD44-mediated functions and trigger downstream signaling pathways. mdpi.comnih.gov Shedding can modulate cell-cell and cell-matrix adhesion and is associated with increased cell motility. nih.govsemanticscholar.org The release of soluble CD44 fragments can also have independent biological activities. semanticscholar.org
Here is a summary of the proteolytic cleavage of CD44:
| Cleavage Step | Mediated By | Fragment(s) Generated | Location | Functional Outcome |
| Ectodomain Shedding | Metalloproteases (ADAM10, ADAM17, MT1-MMP, meprin β) | Soluble CD44 (solCD44) | Extracellular space | Modulation of adhesion, increased cell motility, release of signaling molecules. mdpi.comnih.govnih.govsemanticscholar.org |
| Intramembranous Cleavage | Presenilin-1/γ-secretase complex | CD44 Intracellular Domain (CD44-ICD) | Cytoplasm/Nucleus | Transcriptional regulation, intracellular signaling. d-nb.infomdpi.comfrontiersin.orgnih.govnih.gov |
Cd44 Ligand Interactions and Extracellular Matrix Dynamics in Keratinocytes
Hyaluronan (HA) as a Primary Ligand
Hyaluronan is a major glycosaminoglycan component of the extracellular matrix and is particularly abundant in skin tissues, including the epidermis. frontiersin.orgmdpi.comnih.govresearchgate.net CD44 is recognized as the principal cell surface receptor for HA. frontiersin.orgglycoforum.gr.jpnih.govplos.org The binding of HA to CD44 on keratinocytes is fundamental to numerous epidermal processes. researchgate.netresearchgate.netnih.govresearchgate.net
Differential Binding Specificity of HA Molecular Weight Fragments (Large vs. Small HA, Tetrasaccharides)
The biological effects of HA are highly dependent on its molecular weight. Different sizes of HA fragments can elicit distinct cellular responses upon binding to CD44. frontiersin.orgnih.govresearchgate.net
| HA Molecular Weight | Effect on Keratinocytes (via CD44) | Associated Signaling Pathways |
| Large HA | Promotes cell-cell adhesion, differentiation, lipid synthesis, restoration of permeability barrier function. researchgate.net | Rac1-PKN signaling researchgate.net |
| Small HA | Stimulates proliferation, migration, inflammation, and can be associated with abnormal keratinocyte behavior and SCC progression. frontiersin.orgnih.govresearchgate.net | RhoA-ROK signaling nih.govresearchgate.net |
| Tetrasaccharides | Induce keratinocyte differentiation, potentially with higher efficacy than high molecular weight HA. jst.go.jp | CD44 phosphorylation jst.go.jp |
While standard CD44 (CD44s) can bind HA hexasaccharides, keratinocyte CD44, which includes epithelial-type CD44 (CD44E), requires a minimum size of HA decasaccharides for binding. glycoforum.gr.jpnih.gov Hyaluronan bound to CD44 on keratinocytes can be displaced by hyaluronan decasaccharides but not hexasaccharides. glycoforum.gr.jpnih.govglycoforum.gr.jp
Formation and Maintenance of Keratinocyte Pericellular Matrix
CD44 plays a critical role in the organization and maintenance of the pericellular matrix around keratinocytes, largely through its interaction with HA. researchgate.netresearchgate.netnih.gov This pericellular matrix, primarily composed of HA bound to CD44, is essential for epidermal repair and maintenance. researchgate.netresearchgate.net CD44 retains HA in the keratinocyte pericellular matrix. researchgate.netnih.gov Loss of CD44 expression can lead to abnormal accumulation of HA in the superficial epidermal layers. nih.govresearchgate.netnih.gov
Interactions with Other Extracellular Matrix Components
Beyond HA, CD44 can interact with a variety of other extracellular matrix components. While HA is considered the major ligand, CD44 can also bind to proteins such as fibronectin, laminins, collagens (Type I, IV, and XIV), and matrix metalloproteinases (MMPs). frontiersin.orgmdpi.com These interactions contribute to CD44's role in cell adhesion, migration, and the dynamic interplay between keratinocytes and their surrounding environment. frontiersin.orgmdpi.com
Binding to Growth Factors and Cytokines
CD44, particularly certain variant isoforms, can also bind to growth factors and cytokines, acting as a co-receptor and influencing signaling pathways. frontiersin.orgresearchgate.netnih.govimrpress.comoup.com This interaction can enhance the presentation of these soluble factors to their specific receptors on the cell surface. mdpi.comresearchgate.netmdpi.com
Association with Basic Fibroblast Growth Factor (bFGF)
CD44 isoforms containing the alternatively spliced exon v3 are capable of binding to heparin-binding growth factors, including basic fibroblast growth factor (bFGF). frontiersin.orgresearchgate.netnih.govunil.chimrpress.comnih.gov This binding occurs via heparan sulfate (B86663) modifications present on these CD44 variant isoforms. nih.govimrpress.comnih.gov HS-modified CD44 immunoprecipitated from keratinocytes has been shown to bind to bFGF. nih.gov This association suggests a role for CD44 in presenting bFGF to keratinocytes, potentially influencing their proliferation and other functions. unil.chnih.gov Normal keratinocytes show increased proliferation in response to bFGF, whereas CD44-negative transgenic keratinocytes fail to show this proliferative response. unil.ch
Interactions with Epidermal Growth Factor (EGF)
CD44 in keratinocytes interacts with epidermal growth factor (EGF) and plays a role in EGF-mediated cellular responses. CD44 can associate with the epidermal growth factor receptor (EGFR) mdpi.com. This association is implicated in modulating cell growth and motility mdpi.com. Studies have shown that CD44-EGFR interaction mediates hyaluronan-promoted cell motility by activating protein kinase C signaling, involving downstream molecules such as Akt, Rac1, Phox, reactive oxygen species, focal adhesion kinase, and MMP-2 mdpi.com.
Furthermore, CD44, particularly isoforms containing the v6 exon (CD44v6), can act as a co-receptor for receptor tyrosine kinases (RTKs), including EGFR researchgate.net. This co-receptor function can influence the activation and signaling downstream of EGFR researchgate.net. The interaction between CD44 and EGFR has been demonstrated to facilitate transforming growth factor-β1-dependent proliferation in fibroblasts, suggesting a broader role for this interaction in cell growth mediated by growth factors researchgate.net. EGF has also been shown to differentially regulate the expression of various CD44 transcripts in cultured human keratinocytes plos.org.
Co-receptor Function for Receptor Tyrosine Kinases (RTKs)
CD44 isoforms, notably CD44v6, are recognized for their co-receptor function for several receptor tyrosine kinases (RTKs) researchgate.net. This function is not limited to EGFR but also extends to RTKs such as MET (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor 2) researchgate.netnih.gov. In epithelial cells, including potentially keratinocytes, the activation of MET by its ligand, Hepatocyte Growth Factor (HGF), is dependent on the presence of CD44 isoforms containing the v6 exon mdpi.comuni-heidelberg.de. CD44v6 appears to facilitate the activation and downstream signaling of these RTKs researchgate.net. The cytoplasmic domain of CD44 is involved in this co-receptor function, interacting with proteins like Ezrin-Radixin-Moesin (ERM) to link to the actin cytoskeleton, which is thought to provide a signaling platform necessary for signal transduction nih.gov. This co-receptor activity highlights how CD44 can integrate signals from the extracellular matrix and growth factors to influence cellular behavior mediated by RTKs nih.gov.
Influence of Cytokines (e.g., IL-1α, TNFα) on CD44 Function
Inflammatory cytokines, such as Interleukin-1 alpha (IL-1α) and Tumor Necrosis Factor-alpha (TNFα), can influence CD44 function and expression in various cell types, including keratinocytes nih.govphysiology.org. These cytokines are known to stimulate CD44 expression nih.gov. Specifically, TNF-α and IL-1α have been shown to stimulate the expression of CD44 mRNA in endothelial cells, suggesting a similar effect may occur in keratinocytes during inflammatory processes in the skin nih.gov.
Moreover, cytokines like TNF-α, IFN-γ, IL-1β, and IL-4 have been demonstrated to stimulate an increase in CD44-dependent cell binding to hyaluronan in bronchial epithelial cells, even without a significant increase in total CD44 expression, indicating that cytokines can also modulate CD44's ligand-binding activity physiology.org. In the context of cutaneous inflammation, increased epidermal CD44 expression is observed, and while the exact mechanisms are being investigated, cytokines like TNFα and IL-1α are implicated based on studies in other systems nih.gov. These findings suggest that inflammatory cytokines play a role in regulating CD44's involvement in the immune and inflammatory responses in the skin, potentially by affecting both its expression levels and its ability to interact with ligands like HA nih.govphysiology.org.
Intracellular Signaling Cascades Mediated by Cd44 in Keratinocytes
Activation of RhoGTPase Family Members
CD44-mediated signaling in keratinocytes involves the activation of RhoGTPases, key molecular switches that regulate cytoskeletal reorganization and cell motility. Both RhoA and Rac1, members of the Rho subclass of the Ras superfamily, are engaged downstream of CD44 activation. frontiersin.orgnih.gov These GTPases cycle between an active GTP-bound state and an inactive GDP-bound state, transmitting signals from the cell surface to intracellular targets. nih.gov
RhoA/Rho-kinase (ROK) Pathway Modulation
Hyaluronan binding to CD44 has been shown to promote the activation of the RhoA/Rho-kinase (ROK) pathway in keratinocytes. frontiersin.orgnih.gov ROK, also known as Rho-binding kinase, is a serine-threonine kinase that interacts with RhoA in a GTP-dependent manner. frontiersin.orgnih.govnih.gov Activation of this pathway is involved in cytoskeleton-associated functions. frontiersin.org ROK phosphorylates several cellular substrates, including myosin light chain phosphatase and LIM kinase, leading to actomyosin (B1167339) contractility and actin assembly-disassembly, processes required for keratinocyte migration. researchgate.net Selective activation of CD44 signaling by different sizes of HA fragments can induce distinct RhoA-ROK pathway-specific effects on keratinocyte functions like proliferation and migration. nih.gov Inhibition of RhoA-activated ROK by treatment with Y27632 effectively blocks HA/CD44-induced cellular signaling and functions in keratinocytes. frontiersin.org
Rac1/Protein Kinase N-γ (PKNγ) Pathway Engagement
CD44 interaction with HA also promotes Rac1 signaling, leading to altered cytoskeleton-mediated cell functions in keratinocytes. nih.gov Protein kinase N-γ (PKNγ), a serine-threonine kinase, is a downstream effector for Rac1 signaling and interacts with Rac1 in a GTP-dependent manner. nih.govescholarship.org HA/CD44-mediated Rac1-PKNγ activation plays a significant role in regulating keratinocyte differentiation. frontiersin.orgnih.gov This pathway has been shown to mediate PLCγ1-regulated Ca²⁺ signaling and cortactin-actin interaction, which are required for keratinocyte cell-cell adhesion and differentiation. nih.govnih.gov PKNγ phosphorylates the cytoskeletal protein cortactin, which can attenuate its ability to cross-link filamentous actin. nih.gov The N-terminal antiparallel coiled-coil (ACC) domains of PKNγ interact directly with Rac1 in a GTP-dependent manner, and HA binding to CD44 induces PKNγ association with endogenous Rac1 and its activity in keratinocytes. nih.gov
Phosphoinositide 3-Kinase (PI3K)-AKT Pathway Activation
CD44 signaling is closely coupled with the activation of the Phosphoinositide 3-Kinase (PI3K)-AKT pathway in keratinocytes. nih.govresearchgate.net HA binding to CD44 can activate PI3K-AKT pathways, which are crucial for cell motility and cell survival signaling. nih.gov The binding of HA to cells stimulates ROK activity, which in turn increases serine/threonine phosphorylation of the adaptor protein Gab-1. nih.gov Phosphorylated Gab-1 promotes PI3K recruitment to CD44v3, subsequently activating PI3K (specifically the α, β, and γ forms of the p110 catalytic subunit) and leading to AKT signaling, which up-regulates cell growth and survival. nih.govresearchgate.net PI3K activation mediated by HA-CD44 can be effectively blocked by PI3K inhibitors like LY294002. nih.gov The PI3K signaling to AKT also promotes keratinocyte differentiation. nih.govresearchgate.net
Calcium Mobilization and Downstream Signaling
HA/CD44-mediated signaling in keratinocytes also involves calcium mobilization and subsequent downstream signaling events. nih.govresearchgate.net HA-CD44 interaction has been shown to stimulate the elevation of intracellular Ca²⁺ levels in keratinocytes, which can induce keratinocyte differentiation. nih.gov RhoGTPases are involved in regulating intracellular Ca²⁺ levels in keratinocytes during cellular functions. nih.gov Specifically, HA-CD44 binding stimulates LARG-catalyzed RhoA signaling, which activates the association of RhoA with PLCε, promoting PLCε-mediated IP₃ production and Ca²⁺ mobilization. nih.gov This results in CaMKII activation, which then phosphorylates the cytoskeletal protein filamin, leading to cytoskeleton reorganization and keratinocyte migration. researchgate.net Furthermore, HA-CD44 interaction with Rac1-activated PKNγ increases threonine phosphorylation of PLCγ1, up-regulating its activity and leading to intracellular Ca²⁺ mobilization. nih.gov
Crosstalk with Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., p38MAPK)
CD44 signaling in keratinocytes exhibits crosstalk with Mitogen-Activated Protein Kinase (MAPK) pathways, including p38MAPK. Large HA binding to CD44 has been shown to promote the activation of downstream effectors including p38MAPK. frontiersin.org This pathway, in turn, regulates keratinocyte differentiation. frontiersin.org Large HA/PKNγ-induced p38MAPK signaling plays a role in the maintenance and induction of tumor suppressor proteins (e.g., p63) and DNA damage recognition proteins. frontiersin.org While some studies in other cell types suggest CD44 can regulate MAPK pathways like ERK and p38 spandidos-publications.commdpi.com, research in keratinocytes specifically highlights the involvement of p38MAPK downstream of large HA/CD44-PKNγ signaling in differentiation and survival frontiersin.org.
Interactions with Cytoskeletal-Associated Proteins
CD44 interacts with various cytoskeletal-associated proteins through specific structural motifs within its intracellular domain, driving cytoskeleton rearrangements and affecting cellular functions in keratinocytes. mdpi.com These interactions are crucial for processes like cell adhesion, migration, and differentiation. CD44 does not directly bind to actin filaments but connects to the cytoskeleton through proteins like ERM (Ezrin, Radixin, Moesin) proteins and ankyrin. mdpi.com Association of CD44 with RhoA can trigger the binding of ankyrin to a specific ankyrin-binding motif in the CD44 intracellular domain, which is required for HA-mediated cell migration. mdpi.com HA/CD44-activated Rac1-PKNγ also phosphorylates the cytoskeletal protein cortactin, affecting its ability to cross-link filamentous actin and contributing to actin filament reorganization and keratinocyte cell-cell adhesion. nih.govnih.gov
Ezrin, Radixin, Moesin (ERM) Proteins and Ankyrin
The cytoplasmic tail of CD44 contains binding sites for cytoskeletal linker proteins, including Ezrin, Radixin, Moesin (ERM) proteins and Ankyrin. nih.govmdpi.comfrontiersin.orgoup.com These interactions are crucial for connecting the plasma membrane to the cortical actin filaments. mdpi.com Specifically, a FERM (4.1 protein, Ezrin, Radixin, Moesin)-binding domain in the cytoplasmic tail interacts with ERM proteins and merlin/NF2, while a separate motif binds to the cytoskeletal protein ankyrin. mdpi.com
Binding of ERM proteins and ankyrin to CD44 links CD44 to the actin cytoskeleton and facilitates cytoskeletal remodeling. biorxiv.orgnih.govoup.com This association is further stabilized by the partitioning of CD44 into lipid rafts within the plasma membrane. nih.govmdpi.com The interaction with ERM proteins is required for CD44-mediated signaling activation, including Ras-MAPK pathway activation. frontiersin.orgoup.com Ankyrin binding to CD44 is involved in HA-dependent adhesion and motility. frontiersin.org The dynamic association of CD44 with ERM proteins and merlin can regulate CD44's effects on cell growth and motility, suggesting an ON (CD44-ERM)/OFF (CD44-merlin) mechanism in CD44-actin cytoskeleton association and signal transduction. mdpi.com
Cortactin and Actin Cytoskeletal Reorganization
CD44 plays a role in the regulation of actin cytoskeleton reorganization. mdpi.com This regulation is not direct but occurs through interactions with structural motifs in the CD44 intracellular domain. mdpi.com HA-CD44 interaction can induce the activation of Rac1 signaling and protein kinase N (PKN) activity. nih.gov Activated PKN then phosphorylates cytoskeletal proteins, including cortactin. nih.gov Phosphorylation of cortactin by Rac1-PKN can attenuate its ability to cross-link filamentous actin in vitro. nih.gov
HA-CD44 interaction with Rac1-activated PKNγ promotes PLCγ1-regulated Ca2+ signaling and cortactin-cytoskeleton interaction, which is required for various cellular functions, including keratinocyte adhesion and differentiation. nih.govescholarship.org Additionally, HA-CD44 mediated Rho-kinase (ROK) signaling can phosphorylate myosin light chain phosphatase and LIM kinase, generating actomyosin contractility and actin assembly-disassembly necessary for keratinocyte migration. nih.gov
Modulation of Transcription Factor Activity (e.g., NFκB, Stat-3)
CD44 signaling can modulate the activity of transcription factors such as NFκB and Stat-3. nih.gov Small fragments of HA, in contrast to large HA polymers, can stimulate RhoA activation and NFκB/Stat-3 signaling in keratinocytes. nih.gov This signaling pathway is associated with inflammation and proliferation. nih.gov
NFκB is known to regulate genes involved in inflammatory responses and also controls cell cycle regulatory genes, promoting cellular transformation. nih.gov Small HA-mediated CD44 isoform interaction has been shown to play a role in stimulating NFκB-inducing kinase (NIK). nih.gov
Stat-3 is an intracellular signaling molecule and transcription factor activated by various cytokines and growth factors. nih.govfrontiersin.org Activated Stat-3 can up-regulate the mRNA levels of many genes, including miR-21, which may function as an oncogene. nih.gov In some contexts, Stat-3 can form a complex with CD44 and NFκB, and this complex can translocate to the nucleus to regulate gene expression. researchgate.net
Integration with Receptor Tyrosine Kinase (RTK) Signaling
CD44 functions as a signaling hub and can act as a co-receptor for receptor tyrosine kinases (RTKs), modulating their signaling outcomes. encyclopedia.pubnih.govresearchgate.netdiva-portal.orgmdpi.com CD44 can interact with members of the EGFR and FGFR families of RTKs. researchgate.net CD44v isoforms, in particular, can sequester growth factors like HGF, FGF, and EGF at the cell surface and present them to their cognate RTK complexes (e.g., c-Met, EGFR), thereby initiating appropriate signaling pathways upon activation. encyclopedia.pubfrontiersin.orgmdpi.com
Functional Roles of Cd44 in Keratinocyte Biology
Regulation of Cell Adhesion
CD44 significantly influences how keratinocytes interact with each other and with the surrounding extracellular matrix, processes fundamental for maintaining tissue integrity and facilitating cellular movement.
Intercellular Keratinocyte Adhesion Mechanisms
CD44 plays a role in cell-cell adhesion among keratinocytes, particularly through its interaction with hyaluronan present in the intercellular spaces of the epidermis biologists.comcapes.gov.br. Studies have shown that CD44 isoforms, including those containing variant exons, are expressed by keratinocytes and can mediate intercellular adhesion via hyaluronan binding biologists.comresearchgate.net. For instance, an antibody targeting a specific CD44 variant (v3-v10) was found to inhibit keratinocyte intercellular adhesion in low calcium conditions, where cadherins are less functional, providing direct evidence for CD44's adhesive role biologists.com. This interaction with hyaluronan contributes to the organization of the pericellular matrix around keratinocytes, which is important for regulating keratinocyte differentiation and the development of the skin barrier researchgate.netmdpi.com.
Influence on Keratinocyte Migration and Motility
Keratinocyte migration is a critical process in wound healing and epidermal regeneration. CD44, particularly through its interaction with hyaluronan, significantly influences keratinocyte motility smolecule.comresearchgate.netglycoforum.gr.jpresearchgate.netnih.govfrontiersin.org. The binding of hyaluronan to CD44 can activate intracellular signaling pathways, including those involving RhoGTPases like RhoA and Rac1, which regulate cytoskeletal reorganization essential for cell migration nih.govresearchgate.netresearchgate.netnih.govuni-heidelberg.de. Studies using CD44-deficient mice or keratinocytes with reduced CD44 expression have demonstrated impaired keratinocyte migration researchgate.netnih.gov. Different sizes of hyaluronan fragments can selectively activate CD44-mediated signaling pathways, influencing keratinocyte migration nih.govresearchgate.netnih.govuni-heidelberg.de. Small hyaluronan fragments, for example, have been shown to stimulate RhoA activation and promote proliferation and migration, while large hyaluronan polymers may promote differentiation nih.gov.
Control of Keratinocyte Proliferation and Growth Potential
CD44 plays a crucial role in regulating keratinocyte proliferation and contributing to the growth potential of the epidermis smolecule.commdpi.comfrontiersin.orgresearchgate.netplos.org. Its involvement is particularly evident in the response of keratinocytes to extracellular stimuli and its contribution to conditions like epidermal hyperplasia.
Response to Extracellular Stimuli and Growth Factors
CD44 is involved in mediating keratinocyte proliferative responses to various extracellular stimuli and growth factors smolecule.comnih.govresearchgate.netresearchgate.netfrontiersin.orgfrontiersin.orgresearchgate.netunige.chunige.ch. As a receptor for hyaluronan, CD44 facilitates HA-mediated signaling that can induce proliferation nih.govmdpi.com. Additionally, CD44 can interact with growth factors such as heparin-binding epidermal growth factor (HB-EGF) and enhance their presentation to their specific receptors, like erbB1, thereby promoting keratinocyte proliferation researchgate.netnih.govunige.chunige.chuef.finih.gov. Research using CD44-deficient keratinocytes has shown a defective proliferative response to mitogens and growth factors frontiersin.org. The expression of CD44 transcripts in keratinocytes can also be regulated by various agents, including epidermal growth factor and retinoic acid, further highlighting its involvement in growth factor signaling unige.ch.
Role in Keratinocyte Differentiation Pathways
CD44, particularly through its interaction with hyaluronan, is intricately involved in regulating the differentiation of keratinocytes, the primary cells of the epidermis. nih.govnih.govresearchgate.net
Promotion of Terminal Differentiation
Hyaluronan-CD44 interaction has been shown to stimulate keratinocyte differentiation. nih.govresearchgate.netescholarship.org Studies using CD44 knockout mice or CD44 downregulation via small interfering RNAs have demonstrated that reduced CD44 levels inhibit HA-mediated keratinocyte differentiation. nih.govresearchgate.net This suggests a crucial role for CD44 in this process. Furthermore, differentiation markers, such as involucrin (B1238512) and filaggrin, appear significantly reduced in the skin of CD44 knockdown or knockout mice compared to wild-type mice. nih.gov
Impact on Lipid Synthesis and Lamellar Body Formation/Secretion
CD44-hyaluronan interaction also influences lipid synthesis and the formation and secretion of lamellar bodies in keratinocytes. nih.govnih.govresearchgate.net Lamellar bodies are crucial for forming the epidermal lipid barrier. CD44 deficiency in mice leads to reduced lamellar body formation and a loss of apical polarization of lamellar body secretion. nih.govmdpi.com This contributes to slower barrier recovery after acute disruption. nih.gov
Moreover, HA-mediated cholesterol synthesis is affected by CD44. In CD44 knockout keratinocytes treated with HA, cholesterol production is blocked, despite HA typically increasing cholesterol concentration in the epidermis. mdpi.com Downregulation of CD44 in cultured keratinocytes significantly inhibits HA-mediated lipid synthesis. nih.gov These findings highlight the importance of CD44 and HA for key epidermal keratinocyte functions, including lipid synthesis and secretion. nih.gov
Involvement in Epidermal Cornification
CD44 plays a role in the complex process of epidermal cornification, which is the terminal differentiation of keratinocytes resulting in the formation of the stratum corneum. The interaction between HA and CD44 is related to the maintenance of normal stratum corneum structure and epidermal barrier function. core.ac.uk While hyaluronan is typically not detected in the granular and cornified layers of normal epidermis, CD44 deficiency can result in hyaluronan trapping in abnormal locations within the superficial epidermal layers, potentially interfering with normal differentiation and epidermal barrier function. researchgate.net The ability of HA and CD44 interactions to regulate cellular differentiation, including the cornification of epidermal keratinocytes, suggests potential therapeutic applications. oup.com
Association with Epidermal Stem Cell Biology
CD44 is associated with epidermal stem cells and their characteristic properties. nih.govnih.gov
CD44 as a Marker for Epidermal Stem Cell Populations
CD44 is recognized as a marker for certain stem cell populations, including epidermal stem cells. frontiersin.orgnih.govnih.govnih.gov Studies have shown that the CD44+ALDH+ population of human keratinocytes is significantly enriched for long-term repopulating epidermal stem cells. nih.govnih.gov This population exhibited a 12.6-fold enrichment compared to unfractionated cells. nih.govnih.gov The expression of CD44, particularly certain variant isoforms, has been suggested to be involved in epidermal stem cell regulation. plos.org
Regulation of Self-Renewal Properties
Beyond being a marker, CD44 is involved in regulating the self-renewal properties of epidermal stem cells. nih.govnih.gov CD44+ALDH+ keratinocytes demonstrate self-renewal ability, evidenced by increased expression of nuclear Bmi-1, serial transplantation capabilities, and holoclone formation in vitro. nih.govnih.gov Bmi-1 is an epigenetic regulator known to be involved in the self-renewal of stem cells in various tissues. nih.gov The interaction of hyaluronan with its receptor CD44 is crucial for propagating the stemness of cancer stem cells, a concept that can offer insights into normal stem cell behavior as well. frontiersin.org
Data Table: CD44 and Keratinocyte Differentiation Markers
| Marker | CD44 Wild-Type/Scrambled siRNA | CD44 Knockout/CD44 siRNA | Reference |
| Involucrin | Higher Expression | Reduced Expression | nih.govslideplayer.com |
| Filaggrin | Higher Expression | Reduced Expression | nih.govslideplayer.com |
| K-10 | Higher Expression | Reduced Expression | slideplayer.com |
Note: This table summarizes findings related to the expression levels of differentiation markers in the presence or absence of functional CD44.
Data Table: Enrichment of Epidermal Stem Cells by CD44 and ALDH Expression
| Keratinocyte Population | Enrichment for Long-Term Repopulating EpiSCs | Reference |
| Unfractionated Cells | 1-fold (Baseline) | nih.govnih.gov |
| Integrin α6hiCD71lo | 5.6-fold | nih.govnih.gov |
| CD44+ALDH+ | 12.6-fold | nih.govnih.gov |
Note: This table presents data on the enrichment of epidermal stem cells based on the expression of CD44 and ALDH compared to unfractionated cells.
Interaction within the Keratinocyte Stem Cell Niche
The keratinocyte stem cell niche is a specialized microenvironment within the epidermis that supports the long-term maintenance and regulation of keratinocyte stem cells (KSCs). CD44 plays a crucial role in the interactions between KSCs and the components of this niche, primarily through its binding to hyaluronan (HA) in the extracellular matrix. nih.govnih.govfrontiersin.org
Research indicates that CD44 is expressed in the basal layer of the epidermis where KSCs reside. nih.govplos.org A specific sub-population of basal keratinocytes characterized by high expression of both α6 integrin and CD44 has been identified and shown to be enriched for epidermal stem cells with long-term repopulating ability. nih.govplos.org These CD44+ALDH+ (aldehyde dehydrogenase) keratinocytes exhibit key stem cell properties, including self-renewal ability, multipotency, and label-retention. nih.gov They show enhanced colony formation in vitro and contribute to the formation of differentiated epidermis in vivo. nih.gov
The interaction between CD44 and HA is central to CD44's function within the keratinocyte stem cell niche. HA is abundant in the stem cell niche and its interaction with CD44 on the surface of KSCs can modulate various cellular behaviors. mdpi.comnih.govnih.govfrontiersin.org This interaction can activate intracellular signaling pathways, influencing cell adhesion, migration, proliferation, and differentiation. mdpi.comnih.govljmu.ac.ukmdpi.com For instance, HA-CD44 binding can trigger signaling cascades involving proteins like ERM (ezrin, radixin, and moesin) and ankyrin, which link CD44 to the actin cytoskeleton and influence cell shape and motility. mdpi.comnih.govljmu.ac.ukfrontiersin.orgresearchgate.net
Furthermore, the HA-CD44 axis can influence the resistance of keratinocytes to apoptosis, which is important for stem cell survival within the niche. nih.govplos.org Studies have shown that CD44high+/α6 integrinhigh+ keratinocytes display resistance to UV-induced apoptosis and exhibit differing apoptotic resistance to genotoxic agents. plos.org
While CD44 is a marker for KSCs and plays a role in their maintenance and function within the niche, it is also expressed in other keratinocyte populations. nih.govspandidos-publications.com Therefore, CD44 alone may not be sufficient to definitively identify the entire KSC population, and its role is often studied in conjunction with other markers like α6 integrin and ALDH. nih.govplos.org
The precise mechanisms by which CD44 integrates signals from the niche microenvironment to regulate keratinocyte stem cell fate are still being elucidated. However, it is clear that CD44, through its interactions with HA and other niche components, plays a vital role in maintaining the balance between KSC self-renewal and differentiation, which is essential for epidermal homeostasis and regeneration. nih.govmdpi.com
Table 1: Key Interactions and Functions of CD44 in the Keratinocyte Stem Cell Niche
| Interacting Molecule/Component | CD44 Interaction Type | Resulting Cellular Function/Effect | Relevant Research Findings |
| Hyaluronan (HA) | Ligand Binding | Cell adhesion, migration, proliferation, differentiation, apoptosis resistance, signaling pathway activation (e.g., ERK, PI3K/Akt) | CD44 is the main receptor for HA in keratinocytes; HA-CD44 interaction activates signaling pathways; influences stem cell behavior and survival. mdpi.comnih.govljmu.ac.uknih.govfrontiersin.orgmdpi.comnih.gov |
| Extracellular Matrix (ECM) | Binding | Cell-matrix interaction, structural support | CD44 interacts with various ECM components like collagen, laminin, and fibronectin, contributing to cell anchorage and sensing the microenvironment. genecards.orgmdpi.comoup.comfrontiersin.org |
| α6 Integrin | Co-expression/Association | Identification of stem cell-enriched population, potential synergistic effects on stem cell properties | CD44+α6 integrinhigh+ population is enriched for KSCs with high proliferative potential and resistance to apoptosis. nih.govplos.org |
| ALDH | Co-expression | Identification of stem cell-enriched population | CD44+ALDH+ keratinocytes exhibit self-renewal and multipotency. nih.gov |
| ERM proteins (Ezrin, Radixin, Moesin) | Cytoplasmic Binding | Linkage to actin cytoskeleton, regulation of cell shape and motility | CD44 interacts with ERM proteins, influencing cytoskeletal organization and cell migration. mdpi.comnih.govljmu.ac.ukfrontiersin.orgresearchgate.net |
| Ankyrin | Cytoplasmic Binding | Linkage to actin cytoskeleton, regulation of cell adhesion and motility | CD44 interaction with ankyrin contributes to cytoskeletal organization and cell trafficking. mdpi.comnih.govljmu.ac.ukfrontiersin.org |
| Growth Factors/Cytokines | Co-receptor/Binding | Modulation of signaling pathways | CD44 can act as a co-receptor for growth factors, influencing downstream signaling that affects cell proliferation and survival. oup.comnih.gov |
Modulators and Regulatory Factors of Cd44 Function in Keratinocytes
Genetic and Transcriptional Regulation
The CD44 gene, located on chromosome 11p13, is composed of 19 exons, with 12 of these capable of undergoing alternative splicing. frontiersin.org This alternative splicing is a key mechanism generating numerous CD44 isoforms with distinct functional properties. frontiersin.orgplos.org While the standard form (CD44s) is widely expressed, variant isoforms (CD44v) are found in specific tissues, including keratinocytes, and their expression can be regulated during development and disease. frontiersin.org Transcriptional regulation of CD44 expression in keratinocytes can be influenced by various agents. For instance, studies have shown that calcium, fetal calf serum (FCS), epidermal growth factor (EGF), hydrogen peroxide, phorbol (B1677699) 12-myristate 13-acetate (PMA), and retinoic acid (RA) can differentially regulate the expression of CD44 variants in normal human keratinocytes. plos.org The intracellular domain of CD44 (CD44-ICD) can translocate to the nucleus and influence transcriptional regulation by binding to promoter response elements, thereby affecting the expression of genes involved in processes like cell survival, inflammation, and invasion. frontiersin.org
Environmental and Mechanical Cues
The epidermal environment and mechanical forces significantly influence CD44 function in keratinocytes. Hyaluronan (HA), a major ligand for CD44 in the extracellular matrix, plays a crucial role in this regulation. nih.govmdpi.com The interaction between HA and CD44 is essential for maintaining local HA homeostasis and regulating keratinocyte proliferation and differentiation. researchgate.netnih.gov Different sizes of HA fragments can selectively activate distinct signaling pathways through CD44, influencing keratinocyte functions such as proliferation and migration. nih.govfrontiersin.org Mechanical stress and the rigidity of the extracellular matrix can also impact CD44-mediated signaling. CD44 has been shown to be involved in mechanotransduction pathways, potentially through its interaction with the cytoskeleton and signaling molecules like RhoA and YAP. cstam.org.cnthno.org Changes in epidermal stiffness, as measured by atomic force microscopy, have been observed upon removal of CD44, indicating its role in the mechanical properties of the epidermis. nih.gov
Cytokine and Growth Factor Induced Regulation
Cytokines and growth factors are potent modulators of CD44 expression and function in keratinocytes. Inflammatory cytokines, such as TNF-alpha and IL-1 beta, have been shown to stimulate CD44 expression in various cell types, including keratinocytes. researchgate.netnih.gov IL-1 beta treatment of human epidermal keratinocytes can reduce the phosphorylation of CD44 at Serine 325, promoting CD44 homomeric complexes and cytoskeletal association, which enhances monocyte retention on keratinocytes. researchgate.net Growth factors like EGF can also regulate CD44 variant expression in keratinocytes. plos.org The interaction between CD44 and growth factor receptors, such as EGFR, can enhance the presentation of growth factors to their receptors and influence downstream signaling pathways, including MAPK/ERK activation, which affects cell proliferation. researchgate.net
Post-Translational Regulatory Mechanisms
Post-translational modifications (PTMs) are critical for modulating CD44 function and its affinity for ligands like HA. researchgate.netglycoforum.gr.jp These modifications include phosphorylation, glycosylation (N-linked and O-linked), and the addition of glycosaminoglycan (GAG) chains like chondroitin (B13769445) sulfate (B86663) and heparan sulfate. plos.orgglycoforum.gr.jpcore.ac.uk These modifications can influence CD44 conformation, ligand binding affinity, and interaction with other proteins, including cytoskeletal components. researchgate.netglycoforum.gr.jp For example, glycosylation patterns, particularly the addition of chondroitin sulfate, can negatively regulate HA binding. glycoforum.gr.jp Phosphorylation of CD44 has also been reported and can affect its association with cytoskeletal proteins like ezrin. researchgate.netcore.ac.uk The dynamic regulation of these PTMs contributes significantly to the functional diversity of CD44 isoforms in keratinocytes. glycoforum.gr.jpcore.ac.uk
Data Table: Regulation of CD44 Expression in Keratinocytes by Various Agents
| Agent | Effect on CD44 Expression (NHK) | Reference |
| Calcium | Differential regulation of variants | plos.org |
| Fetal Calf Serum (FCS) | Differential regulation of variants | plos.org |
| Epidermal Growth Factor (EGF) | Differential regulation of variants | plos.org |
| Hydrogen Peroxide | Differential regulation of variants | plos.org |
| Phorbol 12-myristate 13-acetate (PMA) | Differential regulation of variants | plos.org |
| Retinoic Acid (RA) | Differential regulation of variants | plos.org |
| IL-1β | Increases total CD44, decreases Ser-325 phosphorylation | researchgate.net |
Advanced Methodological Approaches in Cd44/keratinocyte Research
In Vitro Cell Culture Models of Keratinocytes
In vitro cell culture models are fundamental to studying CD44 in keratinocytes, allowing for controlled environments to investigate cellular behavior and responses to various stimuli. Normal human epidermal keratinocytes (NHEK) are commonly cultured to study CD44 expression and function. nih.gov These models can include standard monolayer cultures or more complex organotypic cultures that mimic the stratified structure of the epidermis. nih.gov For instance, keratinocytes cultured on collagen gels have been used to examine CD44 expression during differentiation. biologists.com Additionally, specific subpopulations of keratinocytes, such as those with high proliferative capacity, can be isolated and cultured based on surface markers like CD44 and α6 integrin. plos.org Studies have shown that CD44+ALDH+ keratinocytes exhibit enhanced colony formation in both keratinocyte and embryonic stem cell growth media, highlighting the utility of specific culture conditions for studying distinct keratinocyte populations. nih.gov
Gene Manipulation Techniques (e.g., CD44 Knockout Models, siRNA, Antisense Transgenes)
Genetic manipulation techniques are crucial for determining the specific roles of CD44 and its variants in keratinocytes. CD44 knockout (KO) models, particularly epidermal-specific conditional knockouts, have been instrumental in revealing CD44's functions in vivo. nih.gov For example, mice with keratinocyte-deficient CD44 (Cd44Δker) show decreased epidermal stiffness, delayed wound healing, and disturbed proliferation and differentiation. nih.gov These effects are cell-autonomous, with Cd44Δker keratinocytes displaying impaired adhesion, morphological dynamics, and locomotion. nih.gov
Small interfering RNA (siRNA) is widely used to silence CD44 gene expression in cultured keratinocytes. researchgate.net This approach can target specific CD44 isoforms, such as CD44-standard and CD44v6, although the complexity of alternative splicing presents a challenge in targeting all variants simultaneously. frontiersin.org siRNA-mediated knockdown of CD44 in HaCaT cells has been shown to reduce pericellular and intracellular hyaluronan and retard its turnover. researchgate.netnih.gov In human skin models, self-delivery siRNA administered by dissolvable microneedle arrays has demonstrated a reduction in CD44 mRNA levels in cultured epidermal equivalents and xenografts. nih.gov
Antisense transgenes have also been employed to suppress CD44 expression in a tissue-specific manner. Transgenic mice expressing an antisense CD44 cDNA driven by the keratin-5 promoter lack detectable CD44 in keratinocytes, leading to abnormal hyaluronate accumulation, morphological alterations, and defective proliferation. researchgate.netnih.gov This highlights the importance of CD44 in regulating keratinocyte proliferation and hyaluronate homeostasis in the skin. researchgate.netnih.gov
Molecular and Cellular Biology Techniques for CD44 Analysis (e.g., RT-PCR, Western Blotting, Flow Cytometry, Immunofluorescence)
A range of molecular and cellular biology techniques are employed to analyze CD44 expression, localization, and interactions in keratinocytes.
Reverse Transcription Polymerase Chain Reaction (RT-PCR) is used to detect and quantify CD44 mRNA transcripts and identify the expression of different splice variants in keratinocytes. biologists.comnih.govplos.org Studies using RT-PCR have shown that keratinocytes express multiple CD44 isoforms, including the standard form and variants containing different numbers of exons from the variable region. biologists.comnih.gov Quantitative RT-PCR (qRT-PCR) allows for the precise measurement of changes in CD44 mRNA levels under various conditions, such as in response to IPL treatment or in different keratinocyte subpopulations. nih.govplos.org
Western Blotting is used to analyze CD44 protein expression levels and detect specific isoforms. researchgate.netscispace.com This technique can confirm the presence or absence of CD44 protein in knockout models or after siRNA treatment. nih.gov Western blot analysis has revealed that the majority of CD44 proteins in the epidermis contain the v6 exon. nih.gov It is also used to compare CD44 expression in normal keratinocytes versus carcinoma cells. researchgate.net
Flow Cytometry is a powerful tool for quantifying CD44 expression on the surface of keratinocytes and for isolating specific cell populations based on CD44 expression alone or in combination with other markers like α6 integrin or ALDH. nih.govplos.orgplos.orgdiva-portal.org Flow cytometry analysis has shown that CD44 is expressed in both basal and suprabasal layers of the epidermis and can identify subsets of keratinocytes with distinct proliferative and apoptotic characteristics. plos.orgplos.org It is also used to assess changes in CD44 expression in conditions like psoriasis. diva-portal.org
Immunofluorescence staining is used to visualize the localization of CD44 within keratinocytes and tissues, as well as to study its co-localization with other proteins. nih.govbiologists.comresearchgate.netresearchgate.netplos.org Immunofluorescence microscopy allows for the assessment of CD44 distribution in cultured keratinocytes and in epidermal sections. biologists.comresearchgate.netplos.org It has been used to show CD44 expression on the cell surface and its co-localization with proteins like PKN kinase. researchgate.net This technique is also valuable for examining the expression of different CD44 variants in specific epidermal layers. plos.org
Table 1: Molecular and Cellular Techniques Used in CD44/Keratinocyte Research
| Technique | Application in CD44/Keratinocyte Research | Key Findings/Purpose |
| RT-PCR/qRT-PCR | Detect and quantify CD44 mRNA transcripts; identify splice variants. | Keratinocytes express multiple CD44 isoforms; analyze changes in mRNA levels under various conditions. nih.govbiologists.complos.orgnih.govplos.org |
| Western Blotting | Analyze CD44 protein expression levels; detect specific isoforms. | Confirm CD44 protein presence/absence; analyze isoform expression (e.g., v6); compare expression in different cell types. nih.govresearchgate.netscispace.com |
| Flow Cytometry | Quantify surface CD44 expression; isolate CD44+ cell populations. | Identify CD44 expression levels; isolate subpopulations with specific characteristics; analyze co-expression with other markers. nih.govplos.orgplos.orgdiva-portal.org |
| Immunofluorescence | Visualize CD44 localization; study co-localization with other proteins. | Determine CD44 distribution in cells/tissues; study protein interactions and subcellular localization. nih.govbiologists.comresearchgate.netresearchgate.netplos.org |
Functional Assays for Adhesion, Migration, Proliferation, and Differentiation
Functional assays are essential for understanding the biological consequences of CD44 expression and manipulation in keratinocytes.
Adhesion assays measure the ability of keratinocytes to adhere to various substrates or other cells, often mediated by CD44-ligand interactions, particularly with hyaluronan (HA). biologists.comcapes.gov.brnih.gov Studies have shown that CD44 plays a role in keratinocyte adhesion to HA surfaces. nih.gov Keratinocyte adhesion to cells expressing different CD44 isoforms can be investigated to understand the role of specific variants in adhesion. biologists.com
Migration assays assess the ability of keratinocytes to move, a process influenced by CD44. nih.gov In vitro scratch assays are commonly used to measure keratinocyte migration. morressier.com CD44 is involved in keratinocyte locomotion, and its deficiency can impair this process. nih.gov
Proliferation assays measure the rate of keratinocyte division. CD44 has been shown to influence keratinocyte proliferation in response to extracellular stimuli. researchgate.netnih.gov Assays can involve counting cell numbers, measuring DNA synthesis, or assessing the expression of proliferation markers like PCNA. nih.gov Studies have demonstrated defective keratinocyte proliferation in CD44-deficient mice. researchgate.netnih.gov
Differentiation assays evaluate the progression of keratinocytes through their differentiation pathway. Markers like involucrin (B1238512) and filaggrin are commonly assessed. nih.govnih.gov CD44 is involved in keratinocyte differentiation, and its interaction with HA can trigger this process. nih.gov Assays can involve inducing differentiation in culture and analyzing the expression of differentiation markers by techniques like immunohistochemistry or qRT-PCR. nih.govnih.govnih.gov
Table 2: Functional Assays Used in CD44/Keratinocyte Research
| Functional Assay | Purpose | Key Findings/Applications |
| Adhesion Assays | Measure keratinocyte binding to substrates or other cells. | Assess CD44's role in adhesion to HA and other ligands; investigate isoform-specific adhesion. biologists.comnih.govcapes.gov.brnih.gov |
| Migration Assays | Evaluate keratinocyte movement. | Study CD44's influence on cell locomotion; assess migratory potential in different conditions. nih.govmorressier.com |
| Proliferation Assays | Measure the rate of cell division. | Investigate CD44's role in growth factor response; assess proliferation defects in CD44 deficiency. nih.govresearchgate.netnih.gov |
| Differentiation Assays | Assess progression through the differentiation pathway. | Study CD44's role in inducing differentiation; analyze expression of differentiation markers. nih.govnih.govnih.gov |
Imaging Techniques for Subcellular Localization and Interaction Studies
Imaging techniques, particularly immunofluorescence microscopy, are vital for visualizing the subcellular localization of CD44 and studying its interactions with other molecules within keratinocytes. Confocal microscopy, in conjunction with double immunofluorescence staining, allows for the detailed analysis of CD44 distribution on the cell surface and within the cytoplasm. researchgate.net This enables researchers to determine if CD44 co-localizes with other proteins, providing insights into potential protein-protein interactions. researchgate.net For example, immunofluorescence has been used to study the co-localization of CD44 with PKN kinase in keratinocytes. researchgate.net Proximity ligation assay (PLA) is another powerful imaging technique used to detect and visualize protein-protein interactions in situ. PLA has been used to demonstrate interactions between CD44 and Aquaporin 5 (AQP5) in keratinocytes, suggesting a potential role for this interaction in regulating intercellular adhesion and migration. morressier.com These imaging approaches provide crucial spatial information about CD44 function and its molecular partnerships within the keratinocyte.
Future Directions and Broader Implications in Keratinocyte Research
Unraveling Complex Isoform-Specific Functions
CD44 exists as a standard form (CD44s) and numerous variant isoforms (CD44v), generated through alternative splicing of variant exons. frontiersin.orgplos.org While CD44s is widely distributed, the expression of CD44v isoforms is more restricted and can vary depending on cell type and developmental stage. frontiersin.org In keratinocytes, different CD44 isoforms have been identified, and their specific functions are a key area of ongoing research. plos.org
Studies indicate that different HA fragment sizes selectively activate CD44 isoform-mediated signaling, leading to distinct cellular outcomes in keratinocytes. For instance, large HA polymers interacting with CD44 promote Rac/PKNγ and p38MAPK-dependent differentiation, DNA repair, and survival functions in normal keratinocytes. frontiersin.org Conversely, small HA fragments interacting with CD44v isoforms can stimulate RhoA/ROK-dependent NFκB/Stat-3 signaling, contributing to inflammation and proliferation, as observed in squamous cell carcinoma (SCC) progression. frontiersin.org
The expression of specific CD44 isoforms has been linked to different biological pathways in keratinocytes, with variations observed between normal and malignant cells. plos.org Further research is needed to fully unravel how each specific CD44 isoform contributes to keratinocyte behavior, both in homeostasis and disease. Understanding these isoform-specific roles is crucial for developing targeted therapies.
Table 1: Differential Signaling Activated by HA Size and CD44 Isoforms in Keratinocytes
| HA Size | CD44 Isoform Interaction | Key Signaling Pathways Activated | Associated Keratinocyte Functions |
| Large HA | CD44 (Standard) | Rac/PKNγ, p38MAPK | Differentiation, DNA Repair, Survival |
| Small HA | CD44v (Variant) | RhoA/ROK, NFκB/Stat-3, PKCε-Stat-3 frontiersin.org | Inflammation, Proliferation, SCC Progression frontiersin.org |
Elucidating Novel Signaling Partnerships
CD44's function in keratinocytes is not isolated; it engages in complex partnerships with various signaling molecules and pathways. Its interaction with HA is central to initiating many downstream cascades. researchgate.netnih.gov The binding of HA to CD44 can activate RhoGTPases, such as RhoA and Rac1, which act as molecular switches regulating diverse downstream metabolic activities. researchgate.netnih.govresearchgate.netnih.gov
Specific signaling pathways activated by HA-CD44 interaction in keratinocytes include the RhoA-ROK pathway, which can lead to activation of PI3K-AKT signaling, promoting cell growth and survival. researchgate.netresearchgate.netnih.gov HA-CD44-mediated ROK signaling also influences actomyosin (B1167339) contractility and actin assembly-disassembly, essential for keratinocyte migration. researchgate.net Another partnership involves the activation of PLCε by RhoA-ROK signaling, leading to IP3 production and intracellular Ca2+ mobilization, which in turn activates CaMKII and affects cytoskeleton reorganization and migration. researchgate.netnih.gov
CD44 also interacts with Rac1 signaling, activating PKN activity, which is involved in actin filament reorganization and keratinocyte cell-cell adhesion. researchgate.netnih.gov Furthermore, CD44 can interact with growth factor receptors, enhancing their presentation and downstream signaling. researchgate.netsurgicalcosmetic.org.brmdpi.com Research continues to identify and characterize novel signaling partners and the intricate networks they form with CD44 in regulating keratinocyte behavior.
Table 2: Examples of Signaling Molecules and Pathways Partnering with CD44 in Keratinocytes
| Partner/Pathway | Role in CD44-Mediated Keratinocyte Function |
| Hyaluronic Acid (HA) | Primary ligand, initiates various downstream signaling cascades. researchgate.netresearchgate.netnih.gov |
| RhoGTPases (RhoA, Rac1) | Molecular switches regulating proliferation, migration, and survival. researchgate.netnih.gov |
| ROK (Rho-kinase) | Involved in proliferation, migration, and interaction with Gab-1 and PI3K. researchgate.netnih.gov |
| PI3K-AKT pathway | Promotes cell growth, survival, and can be activated by HA-CD44 interaction. researchgate.netresearchgate.netnih.gov |
| PLCε | Involved in intracellular Ca2+ mobilization and cytoskeleton reorganization. researchgate.netnih.gov |
| PKNγ | Mediates differentiation, DNA repair, and keratinocyte survival. frontiersin.org |
| Gab-1 | Adapter molecule linking growth factor signaling to PI3K activation via CD44v3. researchgate.netnih.gov |
| Growth Factor Receptors | Presentation can be enhanced by GAG-CD44 interaction. researchgate.netsurgicalcosmetic.org.brmdpi.com |
Understanding Dynamic Regulation in Response to Microenvironmental Changes
The skin microenvironment is dynamic, with various factors influencing keratinocyte behavior. CD44 expression and function are subject to regulation in response to these changes. Agents such as epidermal growth factor, hydrogen peroxide, phorbol (B1677699) 12-myristate 13-acetate, retinoic acid, calcium, and fetal calf serum have been shown to regulate the expression of CD44 transcripts in cultured human keratinocytes in different patterns. plos.org
The interaction between keratinocytes and their extracellular matrix, particularly HA, is a key aspect of microenvironmental regulation. researchgate.netsurgicalcosmetic.org.br The size of HA fragments in the microenvironment can dictate the specific CD44-mediated signaling pathways activated, thereby influencing keratinocyte responses. researchgate.netfrontiersin.orgmdpi.com For instance, the presence of large HA promotes differentiation and survival, while small HA can drive proliferation and inflammation. frontiersin.org
Furthermore, the tumor microenvironment can significantly impact CD44 expression and its role in cancer progression. surgicalcosmetic.org.brtandfonline.com Abnormal activation of CD44 signaling by HA and CD44 overexpression are observed in various cancers, including skin cancer. frontiersin.orgsurgicalcosmetic.org.br Understanding how microenvironmental cues dynamically regulate CD44 expression, isoform usage, and signaling in keratinocytes is crucial for understanding skin homeostasis, wound healing, and the pathogenesis of skin diseases, including cancer. The maintenance of local HA homeostasis by CD44 is also a critical function in the skin. surgicalcosmetic.org.brresearchgate.net
Q & A
Q. What is the functional role of CD44 in keratinocyte stem cell populations?
CD44, in conjunction with α6 integrin, identifies a keratinocyte subpopulation (α6 integrinhigh+/CD44+) with high proliferative potential and clonogenicity. These cells exhibit resistance to UVB-induced apoptosis but sensitivity to cisplatin, linked to differential activation of TAp63 and c-Abl pathways . Methodologically, this subpopulation is isolated via flow cytometry using α6 integrin/CD44 surface markers and validated through clonogenicity assays and long-term growth experiments (>42 days) .
Q. How do CD44 and hyaluronan (HA) interactions regulate epidermal homeostasis?
CD44 binding to HA activates RhoGTPase signaling (e.g., RhoA, Rac1), which governs keratinocyte proliferation, differentiation, and barrier function. In aged skin, HA-CD44 dysregulation contributes to epidermal atrophy and impaired barrier recovery. Experimental models include CD44-knockout mice and siRNA-mediated CD44 knockdown in cultured keratinocytes, with outcomes assessed via lipid synthesis assays and transepidermal water loss measurements .
Q. What experimental techniques are used to characterize CD44+ keratinocytes?
Key methods include:
- Flow cytometry : Sorting α6 integrinhigh+/CD44+ cells using fluorescently labeled antibodies (e.g., CD44-FITC, CD49f-PE-Cy5) .
- Apoptosis assays : Annexin-V/DAPI staining and TUNEL for UVB/cisplatin-induced apoptosis .
- qRT-PCR : Quantifying CD44, α6 integrin, and apoptosis-related genes (e.g., TAp63) .
Advanced Research Questions
Q. Why do α6 integrinhigh+/CD44+ keratinocytes show stimulus-specific apoptosis resistance?
These cells resist UVB-induced apoptosis via PI3K/Akt pathway activation (pAktSer473 upregulation) but are sensitive to cisplatin due to c-Abl-dependent p63 activation. PI3K inhibitors (e.g., Wortmannin, LY294002) abolish UVB resistance, while c-Abl inhibitors (e.g., Imatinib) protect against cisplatin . Contradictions in apoptotic responses are analyzed using dose-response curves for genotoxic agents (e.g., etoposide, bleomycin) and caspase-3/TUNEL assays .
Q. How does CD44 modulate RhoGTPase signaling in keratinocyte differentiation?
HA-CD44 binding activates Rac1, which promotes keratinocyte differentiation and lipid synthesis. This is studied using HA fragments (50–400 kDa) and CD44siRNA-treated keratinocytes, with differentiation markers (e.g., involucrin) quantified via immunoblotting . Transgenic mice with keratinocyte-specific CD44 suppression show disrupted HA metabolism and impaired proliferation, validated through histology and BrdU incorporation assays .
Q. What mechanisms underlie CD44's dual role in keratinocyte survival and death?
CD44's context-dependent effects involve:
- Pro-survival : UVB resistance via PI3K/Akt and TAp63 upregulation .
- Pro-apoptotic : Cisplatin sensitivity via p63/c-Abl signaling . Mechanistic studies employ phospho-specific antibodies (e.g., pAktSer473) and kinase inhibitors, with statistical significance determined by paired Student’s t-tests (p<0.05) .
Q. How do aging and CD44 dysfunction contribute to epidermal pathology?
Aged epidermis exhibits reduced HA-CD44 signaling, leading to barrier dysfunction and delayed wound healing. In CD44-deficient mice, HA accumulation in the dermis correlates with keratinocyte atrophy, analyzed via HA staining and electron microscopy . Interventions with HA fragments restore keratinocyte proliferation in vitro, measured via MTT assays .
Methodological Considerations
Q. How to resolve contradictions in CD44-dependent apoptosis data across studies?
Discrepancies arise from:
- Stimulus specificity : UVB vs. cisplatin .
- Cell confluency : Apoptosis assays performed at 50% vs. 100% confluency yield divergent results .
- Inhibitor selectivity : PI3K inhibitors may off-target other kinases. Validate findings using genetic knockdown (e.g., CRISPR/Cas9) .
Q. What statistical approaches are optimal for analyzing CD44-related data?
- Apoptosis quantification : Use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions .
- Gene expression : Apply ANOVA with post-hoc t-tests for multiple comparisons .
- Correlation analysis : Spearman’s rank for non-linear CD44-OPN relationships .
Tables for Key Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
